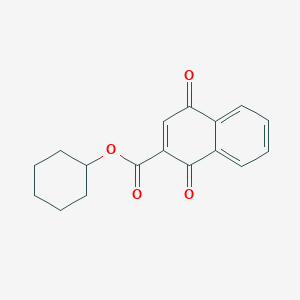![molecular formula C15H12O2 B12557578 Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- CAS No. 192047-38-4](/img/structure/B12557578.png)
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is a chemical compound characterized by the presence of a methanone group attached to a phenyl ring and a 3-phenyloxiranyl group. This compound is notable for its stereochemistry, with the (2R,3S) configuration indicating the specific spatial arrangement of its atoms. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- typically involves the reaction of chalcone derivatives with oxidizing agents to form the oxirane ring. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under controlled temperature conditions . The reaction is carried out in an inert solvent such as dichloromethane to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in diols. Substitution reactions produce a variety of substituted phenylmethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in both synthetic chemistry and biological studies to modify target molecules and study their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: Similar in structure but with a methyl group on the phenyl ring.
(3-Fluorophenyl)[(2R,3S)-2-(hydroxymethyl)-3-phenyl-1-(2-pyridinylmethyl)-1,6-diazaspiro[3.3]hept-6-yl]methanone: Contains additional functional groups and a more complex structure.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: Features an amino and hydroxy group, making it more hydrophilic.
Uniqueness
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is unique due to its specific stereochemistry and the presence of both a methanone and an oxirane ring. This combination of features makes it particularly useful in stereoselective synthesis and as a reactive intermediate in various chemical reactions.
Eigenschaften
CAS-Nummer |
192047-38-4 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
phenyl-[(2R,3R)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15+/m1/s1 |
InChI-Schlüssel |
UQGMJZQVDNZRKT-CABCVRRESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)

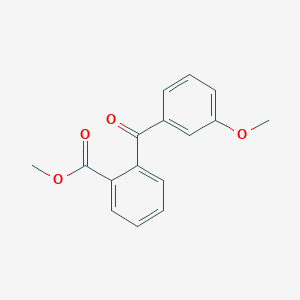
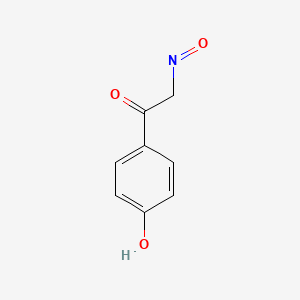


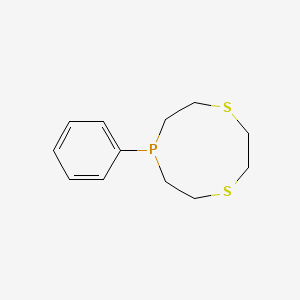
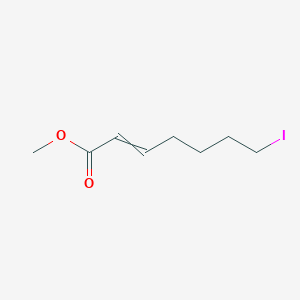
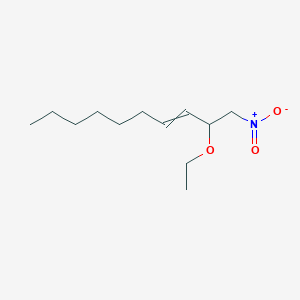
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
